molecular formula C16H16N2O4S2 B4977960 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid

3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid

Cat. No. B4977960
M. Wt: 364.4 g/mol
InChI Key: NOZYFIMHMQGXEY-UHFFFAOYSA-N
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Description

3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid, also known as PDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PDP is a thiol-containing molecule that has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is not fully understood. However, it has been suggested that 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
In terms of its anticancer activity, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to have anticancer activity in different cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in lab experiments is its high purity and yield. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is also relatively easy to synthesize using the method mentioned above. However, one of the limitations of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid. One possible direction is to investigate the potential use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid as a precursor for the synthesis of other materials, such as nanoparticles and polymers. Finally, further studies are needed to fully understand the mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid and to optimize its properties for different applications.

Synthesis Methods

3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,6-trichloropyrimidine with thiourea in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionic acid. This method yields 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid with a high purity and yield.

Scientific Research Applications

3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been studied for its potential applications in various fields. In the field of medicine, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has shown promising results as an antioxidant and anti-inflammatory agent. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In the field of materials science, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are materials that have high surface area and can be used for gas storage, separation, and catalysis.

properties

IUPAC Name

3-[2-(2-carboxyethylsulfanyl)-6-phenylpyrimidin-4-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c19-14(20)6-8-23-13-10-12(11-4-2-1-3-5-11)17-16(18-13)24-9-7-15(21)22/h1-5,10H,6-9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZYFIMHMQGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)O)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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